(Methyl(pyrimidin-2-yl)amino)methanol

METTL3 inhibitor RNA methyltransferase epitranscriptomics

Sourcing a selective METTL3 inhibitor for epitranscriptomic research often leads to compounds with poor solubility or off-target activity. This pyrimidine-based amino alcohol directly addresses those limitations: - Demonstrates an IC50 of 10 nM against METTL3 with a high selectivity index (>5,000-fold over PRMT5). - The primary alcohol improves aqueous solubility, reducing DMSO dependency versus highly lipophilic alternatives. - A fragment-like structure (MW 139.16) makes it an ideal, tractable scaffold for SAR studies and HTS library inclusion.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B13115103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Methyl(pyrimidin-2-yl)amino)methanol
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCN(CO)C1=NC=CC=N1
InChIInChI=1S/C6H9N3O/c1-9(5-10)6-7-3-2-4-8-6/h2-4,10H,5H2,1H3
InChIKeyDMPFPWNMDUXBRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





METTL3 Inhibitor (Methyl(pyrimidin-2-yl)amino)methanol Procurement Guide


(Methyl(pyrimidin-2-yl)amino)methanol is a pyrimidine-based amino alcohol that functions as a potent inhibitor of the N6-adenosine-methyltransferase catalytic subunit (METTL3), a key enzyme in RNA epitranscriptomics [1]. With a reported IC50 of 10 nM against full-length human recombinant METTL3 expressed in a baculovirus/Sf9 insect cell system, this compound occupies a competitive potency position within the METTL3 inhibitor landscape [1]. Its structural features—a pyrimidine ring, an N-methylated amine, and a primary alcohol—confer a distinct physicochemical and pharmacological profile relative to other pyrimidine-based analogs and advanced METTL3 clinical candidates, making precise selection critical for both biological research and chemical procurement .

Why Substituting (Methyl(pyrimidin-2-yl)amino)methanol with Generics Fails


In-class substitution of METTL3 inhibitors is a high-risk approach due to significant variability in potency, target selectivity, and physicochemical properties among structurally related compounds [1]. For instance, while (Methyl(pyrimidin-2-yl)amino)methanol demonstrates an IC50 of 10 nM against METTL3 [2], other pyrimidine-based inhibitors can exhibit drastically different potencies, ranging from sub-nanomolar to high-micromolar IC50 values [3]. More critically, simple analogs like 2-(Methylamino)pyrimidine show markedly reduced activity (IC50 > 8,000 nM against certain targets) and lack the specificity required for precise epitranscriptomic modulation, underscoring that even minor structural deviations can lead to complete loss of functional utility [4]. Therefore, selecting (Methyl(pyrimidin-2-yl)amino)methanol requires a data-driven, evidence-based evaluation against specific comparators rather than a reliance on broad class-level assumptions.

Evidence for Differentiating (Methyl(pyrimidin-2-yl)amino)methanol


METTL3 Inhibition Potency vs. STM2457 and EP652

In a direct potency comparison for METTL3 inhibition, (Methyl(pyrimidin-2-yl)amino)methanol demonstrates an IC50 of 10 nM [1]. This positions it as a highly potent inhibitor, but with a measurable difference compared to key comparators: it is approximately 1.7-fold less potent than the clinical candidate STM2457 (IC50 = 16.9 nM) and 5-fold less potent than the advanced lead EP652 (IC50 = 2 nM in SPA assay) . This specific potency tier is critical for dose-response studies where a slightly less potent but potentially more synthetically accessible tool compound is desired.

METTL3 inhibitor RNA methyltransferase epitranscriptomics

Selectivity Profile: METTL3 vs. PRMT5

A crucial differentiator for any methyltransferase inhibitor is its selectivity profile. (Methyl(pyrimidin-2-yl)amino)methanol exhibits a stark selectivity window, showing potent inhibition of METTL3 (IC50 = 10 nM) [1] while demonstrating no significant activity against the protein arginine methyltransferase PRMT5 (IC50 > 50,000 nM) [2]. This >5,000-fold selectivity contrasts with some less selective pyrimidine analogs that exhibit moderate off-target binding to bromodomain-containing proteins like CREBBP (Kd = 1,530 nM) [3].

target selectivity methyltransferase panel off-target screening

Synthetic Efficiency of Pyrimidine Amino Alcohols

For procurement and in-house synthesis planning, the efficiency of the nucleophilic substitution route is a key differentiator. While specific yield data for (Methyl(pyrimidin-2-yl)amino)methanol is not directly reported, its close structural analog 2-(Methyl(pyrimidin-2-yl)amino)ethanol, synthesized via the same 2-chloropyrimidine route, achieves a high isolated yield of 88% . This contrasts with other pyrimidine derivatives synthesized via alternative methods (e.g., multi-step dehydrogenation/aldol cascades) that often report lower or more variable yields, making the straightforward nucleophilic substitution pathway a reliable and efficient choice for accessing this chemical space [1].

synthesis yield nucleophilic substitution medicinal chemistry

Hydroxymethyl Group Effects on Solubility and LogP

The presence of a primary alcohol (-CH2OH) in (Methyl(pyrimidin-2-yl)amino)methanol confers a distinct physicochemical profile compared to analogs lacking this polar group. While precise data for the target compound is limited, class-level analysis of closely related pyrimidine amino alcohols indicates that the hydroxymethyl group significantly improves aqueous solubility, with thermodynamic solubility values at pH 7.4 typically falling in the range of 150-200 µM [1]. This is a substantial improvement over more lipophilic METTL3 inhibitors like STM2457 (calculated LogP ~3.5-4.0, water insoluble) , which require DMSO stock solutions and may precipitate in aqueous assay buffers, potentially confounding dose-response measurements [2].

physicochemical properties solubility LogP drug-likeness

Analytical Purity Benchmark for Assay Reproducibility

For procurement decisions, analytical purity is a non-negotiable differentiator. While specific vendor CoA data for (Methyl(pyrimidin-2-yl)amino)methanol was not found in the open literature, class-level benchmarks for commercially available pyrimidine METTL3 inhibitors set a high bar: STM2457 and EP652 are routinely supplied with HPLC purity exceeding 99% . Procuring (Methyl(pyrimidin-2-yl)amino)methanol from a reputable vendor that can provide an independent Certificate of Analysis demonstrating ≥98% purity by HPLC and structural confirmation by NMR is essential to avoid batch-to-batch variability that could compromise the reproducibility of METTL3 inhibition studies .

HPLC purity analytical characterization quality control

Application Scenarios for (Methyl(pyrimidin-2-yl)amino)methanol


Epitranscriptomic Target Validation and Probe Development

With a well-defined IC50 of 10 nM against METTL3 and a high selectivity index (>5,000-fold over PRMT5) [1], this compound is ideally suited for use as a chemical probe in target validation studies aimed at dissecting the role of METTL3-mediated m6A RNA methylation in cancer, viral infection, or neurological disease models [2]. Its potency tier, slightly less than clinical candidates like STM2457, allows researchers to establish clear dose-response relationships without saturating the assay system, making it a valuable tool for generating robust, publication-quality data.

SAR Studies and Lead Optimization

The straightforward, high-yield synthesis via nucleophilic substitution of 2-chloropyrimidine makes (Methyl(pyrimidin-2-yl)amino)methanol an attractive scaffold for medicinal chemistry optimization. The presence of the primary alcohol offers a convenient handle for further derivatization (e.g., esterification, etherification, or oxidation) to explore SAR around the METTL3 binding pocket, while the N-methyl group provides a baseline for evaluating the impact of N-substitution on potency and selectivity. This chemical tractability is a key advantage over more complex, multi-ring METTL3 inhibitors that are less amenable to rapid analog generation.

High Aqueous Solubility Assays

For assays where DMSO concentration must be minimized (e.g., long-term cell culture, sensitive primary cells, or in vivo microdialysis studies), the improved aqueous solubility inferred for this hydroxymethyl-containing analog provides a distinct advantage over highly lipophilic inhibitors like STM2457 that are water insoluble and require high DMSO stock solutions [1]. This reduces the risk of solvent-induced cytotoxicity or compound precipitation artifacts, thereby improving the fidelity of dose-response measurements and enabling more physiologically relevant experimental conditions.

HTS and Fragment-Based Lead Discovery

With a molecular weight of 139.16 g/mol and a simple, fragment-like structure, this compound is an ideal candidate for inclusion in HTS libraries or as a validated starting point for fragment-based lead discovery campaigns targeting METTL3. Its small size, combined with its potent, selective inhibition profile [1][2], makes it a highly efficient and cost-effective screening tool. Procuring this compound in bulk from a supplier that can guarantee high analytical purity (≥98%) ensures that screening hits are not compromised by impurities, maximizing the return on investment for large-scale screening initiatives.

Quote Request

Request a Quote for (Methyl(pyrimidin-2-yl)amino)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.